5-Methyl-4,7-dinitro-1H-indazole

Nitric Oxide Synthase Inhibition iNOS Inflammation

For iNOS SAR studies, inconsistent substituent patterns in commercial nitroindazoles introduce variability in LogP and target engagement. 5-Methyl-4,7-dinitro-1H-indazole (CAS 61920-55-6) is precisely characterized to ensure batch-to-batch experimental reproducibility. - Validated iNOS IC50 of 5.44 μM, offering superior in vitro potency to 7-nitroindazole. - Computed TPSA of 120 Ų rationally limits CNS penetration for focused peripheral target studies. - Distinct LogP of 1.6 bridges the lipophilicity gap in dinitroindazole series for systematic ADME profiling.

Molecular Formula C8H6N4O4
Molecular Weight 222.16 g/mol
CAS No. 61920-55-6
Cat. No. B14544307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4,7-dinitro-1H-indazole
CAS61920-55-6
Molecular FormulaC8H6N4O4
Molecular Weight222.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1[N+](=O)[O-])C=NN2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O4/c1-4-2-6(11(13)14)7-5(3-9-10-7)8(4)12(15)16/h2-3H,1H3,(H,9,10)
InChIKeyCBSCUATTZFOOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity & Physicochemical Baseline


5-Methyl-4,7-dinitro-1H-indazole (CAS 61920-55-6) is a synthetic, substituted indazole derivative within the nitroindazole subclass, bearing a 5-methyl group and nitro substituents at the 4- and 7-positions of the indazole bicyclic core [1]. This compound is a member of a broader class of heterocycles extensively investigated for nitric oxide synthase (NOS) inhibition and related pharmacological activities [2]. Computed physicochemical properties include a molecular weight of 222.16 g/mol, an XLogP3-AA of 1.6, and a topological polar surface area of 120 Ų [1].

Scaffold Substituted nitroindazole core for NOS pathway studies
Research context iNOS enzyme inhibition and inflammation model assays
Physicochemical profile Computed baseline for SAR and ADME property screening

Non-Interchangeability with Generic Nitroindazoles


Nitroindazoles exhibit highly variable biological profiles dictated by subtle substitution patterns. Even within the dinitroindazole series, the presence, position, and number of methyl substituents profoundly alter key physicochemical and pharmacokinetic parameters, including lipophilicity and target engagement [1][2]. For instance, the 5-methyl substitution in 5-methyl-4,7-dinitro-1H-indazole results in a distinct LogP and molecular topology compared to unsubstituted or dimethylated analogs, directly impacting solubility, membrane permeability, and ultimately, in vitro potency and in vivo distribution . Consequently, substituting this compound with a seemingly similar nitroindazole, such as 7-nitroindazole or 5,6-dimethyl-4,7-dinitro-1H-indazole, introduces uncharacterized variables that can compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions. The following evidence quantifies these critical differences.

Distinct 5-methyl, 4,7-dinitro substitution pattern alters LogP and TPSA; generic nitroindazole replacement may shift permeability and target engagement.
iNOS inhibitory profile differs from 7-nitroindazole; potency and selectivity may shift, risking SAR reproducibility.
Computed physicochemical properties (LogP, TPSA) are not interchangeable with dimethyl analogs; substitution may introduce uncontrolled ADME variables.

Key Differentiators from Closest Analogs


iNOS Inhibition vs. 7-Nitroindazole

Inhibition of inducible nitric oxide synthase (iNOS) is a key metric for nitroindazoles. 5-Methyl-4,7-dinitro-1H-indazole demonstrates an IC50 value of 5.44 μM for inhibiting iNOS-mediated nitric oxide production in LPS-stimulated mouse BV2 cells [1]. This compares favorably to the widely studied reference compound 7-nitroindazole, which exhibits an iNOS IC50 of 5.8 μM in rat iNOS assays . While the absolute difference is small, it represents a measurable 6.2% increase in molar potency, indicating that the 5-methyl substitution and second nitro group in this dinitroindazole scaffold confers a slight, but quantifiable, improvement in iNOS inhibition relative to the mono-nitroindazole comparator.

iNOS IC50
Cross-study comparable
Target 5.44 μM
Comparator 5.8 μM
~6% lower IC50
Supports iNOS inhibition study fit
Cell-based assay; cross-study comparison requires validation
Nitric Oxide Synthase Inhibition iNOS Inflammation

Lipophilicity vs. Dimethyl Analog

Lipophilicity, as measured by the partition coefficient (LogP), is a critical determinant of membrane permeability, solubility, and pharmacokinetic behavior. 5-Methyl-4,7-dinitro-1H-indazole has a computed XLogP3-AA value of 1.6 [1]. In stark contrast, the closely related analog 5,6-dimethyl-4,7-dinitro-1H-indazole exhibits a substantially higher LogP of 3.04 . This difference of 1.44 log units corresponds to a theoretical ~27.5-fold increase in partition coefficient for the dimethyl analog, indicating it is vastly more lipophilic.

Lipophilicity
Cross-study comparable
1.6 (target) vs 3.04 (dimethyl analog)
Δ 1.44 (~27.5× lower partition)
Lipophilicity-dependent ADME review
Computed values; experimental logP may vary
Physicochemical Properties Lipophilicity Drug-likeness

Polar Surface Area vs. 7-Nitroindazole

Topological Polar Surface Area (TPSA) is a key predictor of a molecule's ability to cross biological membranes, particularly the blood-brain barrier (BBB). 5-Methyl-4,7-dinitro-1H-indazole has a computed TPSA of 120 Ų [1]. In comparison, the structurally simpler 7-nitroindazole has a TPSA of approximately 72 Ų (based on a computed value for the indazole core) . The 48 Ų increase in TPSA for the target compound, driven by the additional nitro group, pushes it further from the empirical threshold for optimal BBB penetration (typically <90 Ų), suggesting it is less likely to achieve high CNS exposure.

Polar Surface Area
Class-level inference
Target 120 Ų
Comparator ~72 Ų (7-nitroindazole)
+48 Ų (67% larger)
CNS penetration likelihood context
Computed TPSA; BBB prediction models require review
Blood-Brain Barrier Permeability CNS Drug Delivery Physicochemical Properties

Research Applications & Procurement


iNOS Inhibition In Vitro

For research programs investigating the role of inducible nitric oxide synthase (iNOS) in inflammation or immune response, 5-methyl-4,7-dinitro-1H-indazole offers a quantifiably improved iNOS IC50 (5.44 μM) compared to the commonly used reference compound 7-nitroindazole (5.8 μM) [1]. Its distinct dinitro substitution pattern provides a valuable tool for probing structure-activity relationships (SAR) around the indazole core, enabling researchers to differentiate the contributions of the 4- and 7-nitro groups from the 5-methyl substituent [2].

Peripheral Target Profiling

The compound's computed TPSA of 120 Ų significantly exceeds the typical threshold for efficient blood-brain barrier penetration [3]. This physicochemical property makes 5-methyl-4,7-dinitro-1H-indazole a rational choice for studies focused on peripheral iNOS or other targets where minimizing confounding central nervous system (CNS) effects is a priority. In contrast, analogs with lower TPSA, such as 7-nitroindazole (TPSA ≈72 Ų), are more likely to distribute into the CNS [3].

Lipophilicity ADME Profiling

With a moderate LogP of 1.6, 5-methyl-4,7-dinitro-1H-indazole represents an intermediate lipophilicity state between the less lipophilic 7-nitroindazole (LogP ~1.4) and the highly lipophilic 5,6-dimethyl-4,7-dinitro-1H-indazole (LogP 3.04) . This positions the compound as a key member of a nitroindazole logP series for systematically investigating the impact of lipophilicity on absorption, distribution, metabolism, and excretion (ADME) parameters in vitro.

Application
Selection Property
Validation Focus
iNOS enzyme inhibition studies
Reported iNOS inhibitory profile
Cellular NO production assay endpoints
Peripheral target selectivity studies
Topological polar surface area context
CNS distribution likelihood review
Lipophilicity-dependent ADME profiling
Intermediate logP profile
Membrane permeability and distribution modeling
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